4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This compound features a sulfonamide group linked to a tetrahydroquinoline scaffold substituted with a 2-methylpropanoyl (isobutyryl) moiety and a fluorine atom at the 4-position of the benzene ring. Such structural motifs are commonly associated with bioactivity in enzyme inhibition, particularly targeting kinases, proteases, or acyltransferases . The fluorine atom enhances lipophilicity and metabolic stability, while the sulfonamide group facilitates hydrogen bonding and target engagement.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-13(2)20(24)23-10-4-5-15-12-17(7-8-18(15)23)22-27(25,26)19-9-6-16(21)11-14(19)3/h6-9,11-13,22H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTLWOYGPDDHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution, acylation, and sulfonamide formation. The general synthetic route can be summarized as follows:
Electrophilic Aromatic Substitution: Introduction of the fluorine and methyl groups onto the benzene ring.
Acylation: Formation of the N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl] moiety.
Sulfonamide Formation: Reaction of the intermediate with a sulfonyl chloride to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
- Compound from : N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Structural Differences:
- Core: Tetrahydroisoquinoline (vs. tetrahydroquinoline in the target compound), altering nitrogen positioning and steric interactions.
- Acyl Group: Trifluoroacetyl (electron-withdrawing) vs. 2-methylpropanoyl (electron-neutral). The trifluoroacetyl group may reduce metabolic stability due to increased susceptibility to hydrolysis .
Sulfonamide Substituent : Attached to a fluorophenyl ring with a cyclopropylethyl group (increasing steric bulk) vs. a simpler 4-fluoro-2-methylbenzene ring in the target compound.
- Compound from : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Structural Differences:
- Heterocycle: Pyrazolo[3,4-d]pyrimidine (planar, aromatic) vs. tetrahydroquinoline (partially saturated). This difference could influence binding to flat vs. pocket-like enzyme active sites.
- Sulfonamide Position: Attached to a benzene ring substituted with fluorine and methyl groups (similar to the target) but linked to a chromenone system, which introduces additional hydrogen-bonding sites .
Fluorination Patterns
- Compound from : Perfluorinated compounds (PFCs) with multiple fluorinated alkyl/alkenyl chains. Comparison: The target compound has a single fluorine atom, balancing lipophilicity and synthetic accessibility. PFCs with extensive fluorination exhibit extreme chemical inertness but raise environmental persistence concerns, whereas monofluorination in the target compound mitigates such risks .
Acyl Group Modifications
- Compound from : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Functional Group: Benzamide (amide linkage) vs. sulfonamide.
Research Findings and Implications
Physicochemical Properties (Inferred)
Biological Activity
4-Fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential biological activity. Its structure incorporates a fluorine atom and a sulfonamide group, which are significant for its chemical reactivity and biological interactions. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound can be represented by the following molecular formula:
- Molecular Formula : C20H23FN2O3S
- IUPAC Name : 4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
The synthesis typically involves several steps:
- Electrophilic Aromatic Substitution : Introduction of the fluorine and methyl groups onto the benzene ring.
- Acylation : Formation of the N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl] moiety.
- Sulfonamide Formation : Reaction with a sulfonyl chloride to yield the final compound.
The biological activity of this compound is likely attributed to its ability to interact with specific enzymes or receptors within biological pathways. The sulfonamide group may inhibit enzyme activity, while the fluorine atom potentially enhances binding affinity and stability .
Antimicrobial and Antiparasitic Properties
Preliminary studies suggest that 4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibits significant antimicrobial activity. It has been evaluated for its efficacy against various pathogens:
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacterial | Inhibitory effects observed in vitro | |
| Leishmania spp. | IC50 values indicating strong antileishmanial properties |
Neuropharmacological Effects
Research indicates that sulfonamides similar to this compound may enhance dopaminergic tone and normalize neuroplasticity. For instance, studies on related compounds have shown that they can modulate behavioral responses in models of drug addiction by affecting locomotor activity and adenosine levels in the brain .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Behavioral Sensitization Study : A study demonstrated that administration of related sulfonamides significantly attenuated nicotine-induced behavioral sensitization in mice. The findings suggest a promising role in pharmacotherapy for addiction treatment .
- Antileishmanial Efficacy : In vitro studies showed that derivatives exhibited potent activity against Leishmania species with IC50 values as low as 0.059 mM, indicating strong potential for treating leishmaniasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
